6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
説明
6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a purinoimidazole-dione derivative characterized by a bicyclic core structure fused with imidazole and purine-like rings. The compound features a (E)-but-2-enyl substituent at position 6, which introduces a planar, unsaturated aliphatic chain, and methyl groups at positions 2 and 2. These structural attributes influence its physicochemical properties, such as solubility and lipophilicity, and may modulate interactions with biological targets like enzymes or receptors.
特性
IUPAC Name |
6-[(E)-but-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-4-5-6-17-7-8-18-9-10(14-12(17)18)15(2)13(20)16(3)11(9)19/h4-5H,6-8H2,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBVJJZVDVNQCL-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Purinoimidazole-dione derivatives share a common bicyclic scaffold but differ in substituents, leading to variations in bioactivity, pharmacokinetics, and synthetic accessibility. Below is a detailed comparison with key analogs:
Substituent Analysis and Structural Diversity
Key Observations :
- Aromatic vs.
- Polarity Modifiers : Hydroxyethyl (ZINC170624334, ) and methoxy groups () increase hydrophilicity, whereas halogenated aromatic rings (e.g., bromo/chloro in ) enhance lipophilicity and may improve target binding via halogen bonding.
- Steric Effects : Bulkier substituents like oxidanylidenepropyl () could hinder binding to sterically constrained active sites compared to the target compound’s linear alkenyl group.
Q & A
Basic: What experimental strategies are recommended for synthesizing 6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione?
Synthesis typically involves multi-step protocols focusing on regioselective alkylation and cyclization. Key steps include:
- Allylation : Introducing the (E)-but-2-enyl group via palladium-catalyzed cross-coupling or nucleophilic substitution under inert conditions (argon/nitrogen atmosphere) to prevent isomerization .
- Purine-Imidazole Fusion : Cyclization using reagents like POCl₃ or PCl₃ in anhydrous dichloromethane, followed by quenching with aqueous ammonia to stabilize the fused ring system .
- Methylation : Selective N-methylation at positions 2 and 4 using methyl iodide and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C .
Validation : Monitor reaction progress via TLC and confirm final purity (>95%) by HPLC (C18 column, acetonitrile/water gradient) .
Basic: How can researchers characterize the structural integrity of this compound?
Use a combination of spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the (E)-but-2-enyl group shows characteristic coupling constants (J = 15–16 Hz for trans protons) .
- X-ray Diffraction : Resolve the 7,8-dihydro configuration and fused bicyclic system. Compare bond lengths (e.g., C–N bonds ≈ 1.34–1.38 Å) to similar imidazo-purine derivatives .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 318.16 g/mol) and fragmentation patterns .
Basic: What methodologies are suitable for assessing solubility and stability under experimental conditions?
- Solubility : Test in DMSO (primary solvent) followed by serial dilution in PBS (pH 7.4) or cell culture media. Use UV-Vis spectroscopy (λmax ~ 270 nm) to quantify saturation points .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Acidic/basic conditions (pH 3–9) can reveal hydrolytic susceptibility of the imidazole-dione core .
Advanced: How does the compound interact with biological targets such as phosphodiesterases or serotonin receptors?
- Enzyme Inhibition Assays : Use recombinant PDE isoforms (e.g., PDE4B) to measure IC₅₀ values via fluorescence-based cAMP hydrolysis assays. Compare to rolipram (reference inhibitor) .
- Receptor Binding : Radioligand displacement assays (e.g., [³H]-5-HT for serotonin receptors). The 2,4-dimethyl groups may sterically hinder binding to 5-HT₁A but enhance affinity for 5-HT₂ subtypes .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses. The (E)-but-2-enyl group may occupy hydrophobic pockets in PDE active sites .
Advanced: What computational approaches are used to predict structure-activity relationships (SAR) for analogs?
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against experimental IC₅₀ data from PDE inhibition studies .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at positions 1 and 3) using Schrödinger Phase. Overlay with known inhibitors (e.g., theophylline) to prioritize synthetic targets .
Advanced: How should researchers address contradictions in reported bioactivity data across studies?
- Assay Standardization : Re-evaluate conflicting results under uniform conditions (e.g., cell line, ATP concentration). For example, discrepancies in IC₅₀ for PDE inhibition may arise from varying enzyme sources (human vs. murine) .
- Metabolic Stability : Test if hepatic microsomal degradation (e.g., rat liver S9 fractions) reduces apparent activity. Use CYP450 inhibitors (e.g., ketoconazole) to isolate metabolic pathways .
Advanced: What strategies optimize selectivity to minimize off-target effects in cellular models?
- Kinome Screening : Profile against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target binding. The purine core may interact with CDK2 or MAPK pathways .
- Proteomic Profiling : SILAC-based mass spectrometry to quantify changes in protein expression post-treatment. Focus on pathways like apoptosis (e.g., Bcl-2 downregulation) or oxidative stress .
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Neutron Diffraction : Resolve proton positions in the imidazole-dione ring to distinguish 7,8-dihydro vs. fully aromatic tautomers. Compare to analogous structures (e.g., 8-substituted purinoimidazoles) .
- Solid-State NMR : ¹⁵N CP-MAS NMR to observe nitrogen environments. Tautomeric shifts alter chemical shifts by 10–15 ppm .
Notes
- Synthesis References : Prioritize inert conditions and regioselective reagents to avoid byproducts .
- Biological Assays : Include positive/negative controls (e.g., theophylline for PDE, ketanserin for 5-HT₂A) .
- Computational Tools : Cross-validate docking results with experimental mutagenesis (e.g., Ala-scanning of PDE4B) .
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